molecular formula C9H15NO4 B1320989 N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine CAS No. 1042797-15-8

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine

Cat. No.: B1320989
CAS No.: 1042797-15-8
M. Wt: 201.22 g/mol
InChI Key: PUEXMSUDHAETLT-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine is a compound that features a tetrahydropyran ring attached to a beta-alanine moiety

Scientific Research Applications

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine typically involves the reaction of tetrahydropyran-4-carboxylic acid with beta-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.

    Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring but different functional groups attached.

Uniqueness

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine is unique due to its combination of a tetrahydropyran ring and a beta-alanine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(oxane-4-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(12)1-4-10-9(13)7-2-5-14-6-3-7/h7H,1-6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXMSUDHAETLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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